2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
CAS No.:
Cat. No.: VC20140186
Molecular Formula: C13H15N3O5
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O5 |
|---|---|
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | 2-[5-(3,4-dimethoxyphenyl)-4-nitropyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C13H15N3O5/c1-20-11-4-3-9(7-12(11)21-2)13-10(16(18)19)8-14-15(13)5-6-17/h3-4,7-8,17H,5-6H2,1-2H3 |
| Standard InChI Key | DAMPUDXAHPCGOU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C=NN2CCO)[N+](=O)[O-])OC |
Introduction
2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol, with the CAS number 1708436-72-9, is a compound of interest in various chemical and pharmaceutical studies. This compound belongs to the pyrazole family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Despite its potential applications, detailed information on this specific compound is limited in publicly available literature.
Potential Applications
Pyrazole derivatives, in general, have been studied for their potential therapeutic applications. These include:
-
Anti-inflammatory and Antioxidant Activities: Pyrazole compounds have shown promise in reducing inflammation and oxidative stress, which are beneficial in treating various diseases.
-
Pharmaceutical Research: The presence of a nitro group and a dimethoxyphenyl group suggests potential interactions with biological targets, which could be explored for drug development.
Research Findings
While specific research findings on 2-(5-(3,4-Dimethoxyphenyl)-4-nitro-1H-pyrazol-1-yl)ethanol are scarce, related pyrazole derivatives have been studied extensively. For instance, compounds with similar structures have demonstrated excellent antioxidant and anti-inflammatory properties through molecular docking simulations and experimental studies .
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume